molecular formula C19H21NO2 B071187 (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one CAS No. 191090-36-5

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one

Cat. No.: B071187
CAS No.: 191090-36-5
M. Wt: 295.4 g/mol
InChI Key: SJOGUGAMXCIAOQ-INIZCTEOSA-N
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Description

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. Its structure features a tert-butyl group and two phenyl groups attached to the oxazolidinone ring, which contribute to its steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one typically involves the cyclization of an appropriate amino alcohol with a carbonyl compound. One common method involves the reaction of (S)-tert-butyl glycidyl ether with benzophenone in the presence of a base, such as sodium hydride, to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents attached to it.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is widely used in scientific research due to its role as a chiral auxiliary. It is employed in:

    Chemistry: As a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a sterically hindered environment that favors the formation of one enantiomer over the other. This is achieved through non-covalent interactions and steric hindrance, which guide the reaction pathway.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one: The enantiomer of the compound , used similarly in asymmetric synthesis.

    (S)-4-Benzyl-2-oxazolidinone: Another chiral auxiliary with a benzyl group instead of tert-butyl.

    (S)-4-Isopropyl-2-oxazolidinone: Similar structure but with an isopropyl group.

Uniqueness

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is unique due to its specific steric and electronic properties conferred by the tert-butyl and diphenyl groups. These properties make it particularly effective in certain asymmetric syntheses where other chiral auxiliaries may not perform as well.

Properties

IUPAC Name

(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-18(2,3)16-19(22-17(21)20-16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOGUGAMXCIAOQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584264
Record name (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191090-36-5
Record name (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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